![molecular formula C13H15N3S B287853 4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine](/img/structure/B287853.png)
4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine, also known as THIP, is a compound that has been studied for its potential use in the treatment of various neurological disorders. THIP is a GABA agonist, meaning that it binds to and activates GABA receptors in the brain. In
Mecanismo De Acción
4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine is a GABA agonist, meaning that it binds to and activates GABA receptors in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity. By activating GABA receptors, 4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine increases the inhibitory tone in the brain, leading to decreased neuronal activity and a calming effect.
Biochemical and Physiological Effects:
4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine has been shown to have several biochemical and physiological effects in animal studies. These include an increase in GABAergic neurotransmission, a decrease in glutamatergic neurotransmission, and an increase in sleep time. 4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine has also been shown to have anticonvulsant properties and to reduce anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine in lab experiments is its well-characterized mechanism of action. 4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine's effects on GABAergic neurotransmission are well understood, making it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation of using 4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine is its potential for off-target effects. 4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine has been shown to bind to other receptors besides GABA receptors, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine. One area of interest is its potential use in the treatment of alcohol use disorder. 4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine has been shown to reduce alcohol intake in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is the development of more selective GABA agonists that do not bind to other receptors. This could lead to the development of more targeted and effective treatments for neurological disorders. Additionally, more research is needed to fully understand the physiological effects of 4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine and its potential for off-target effects.
Métodos De Síntesis
The synthesis of 4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. The resulting product is then reduced with lithium aluminum hydride to yield 4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine. This synthesis method has been reported in several research articles and has been found to be a reliable and efficient way to produce 4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine.
Aplicaciones Científicas De Investigación
4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine has been studied for its potential use in the treatment of various neurological disorders, including anxiety, insomnia, and epilepsy. In animal studies, 4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine has been shown to have anxiolytic and sedative effects, as well as anticonvulsant properties. 4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine has also been investigated for its potential use in the treatment of alcohol withdrawal syndrome.
Propiedades
Nombre del producto |
4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine |
---|---|
Fórmula molecular |
C13H15N3S |
Peso molecular |
245.35 g/mol |
Nombre IUPAC |
4-(5,6,7,8-tetrahydro-[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)aniline |
InChI |
InChI=1S/C13H15N3S/c14-11-5-3-10(4-6-11)12-9-17-13-15-7-1-2-8-16(12)13/h3-6,9H,1-2,7-8,14H2 |
Clave InChI |
QNWFWBOEARAHFB-UHFFFAOYSA-N |
SMILES |
C1CCN2C(=CSC2=NC1)C3=CC=C(C=C3)N |
SMILES canónico |
C1CCN2C(=CSC2=NC1)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.